

Application Note: ¹H NMR Analysis of Pent-2-en-3-ol

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Compound of Interest

Compound Name: Pent-2-en-3-ol

Cat. No.: B15476151

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Introduction

Pent-2-en-3-ol is an unsaturated alcohol of interest in various fields, including organic synthesis and flavor chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol for the ¹H NMR analysis of **pent-2-en-3-ol**, intended for researchers, scientists, and professionals in drug development. The protocol covers sample preparation, data acquisition, and spectral interpretation.

Experimental Protocols

I. Sample Preparation

A carefully prepared sample is crucial for obtaining a high-quality NMR spectrum.^{[1][2][3]} The following protocol outlines the steps for preparing a sample of **pent-2-en-3-ol** for ¹H NMR analysis.

Materials:

- **Pent-2-en-3-ol** sample
- Deuterated chloroform (CDCl₃)
- 5 mm NMR tubes^{[1][2]}

- Pasteur pipette
- Small vial
- Vortex mixer (optional)

Procedure:

- **Dissolution:** In a small, clean, and dry vial, dissolve 5-25 mg of the **pent-2-en-3-ol** sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).^[3] Using a deuterated solvent is essential to avoid large solvent signals that could obscure the analyte's signals.^[3]
- **Mixing:** Gently vortex or swirl the vial to ensure the sample is completely dissolved.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The recommended sample height in the tube is at least 4.5 cm to ensure it is within the detection region of the NMR coil.^[2]
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.
- **Labeling:** Clearly label the NMR tube with the sample identification.

II. ¹H NMR Data Acquisition

The following are general parameters for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

Instrument Parameters:

- **Spectrometer:** 400 or 500 MHz NMR Spectrometer
- **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
- **Number of Scans (NS):** 8 to 16 scans are typically sufficient for a sample of this concentration.

- Number of Dummy Scans (DS): 4 dummy scans are recommended to reach a steady state before acquisition.^[4]
- Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
- Acquisition Time (AQ): ~3-4 seconds
- Relaxation Delay (D1): 1-2 seconds
- Temperature: 298 K (25 °C)

III. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
- Integration: Integrate the area under each signal to determine the relative number of protons.
- Peak Picking: Identify the chemical shift (in ppm) of each peak.

Data Presentation

The following table summarizes the expected ¹H NMR data for the trans and cis isomers of **pent-2-en-3-ol**. The data for the trans isomer is based on publicly available spectra, while the data for the cis isomer is estimated based on known trends in alkene stereoisomers.

Assignment	Proton	trans-Pent-2-en-3-ol	cis-Pent-2-en-3-ol (Estimated)
Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration
H-1	CH ₃ -CH=	~1.7	Doublet
H-2	=CH-CH(OH)	~5.5-5.7	Doublet of Quartets
H-3	=CH-CH ₃	~5.4-5.6	Doublet of Quartets
H-4	CH(OH)	~4.2-4.3	Quartet
H-5	CH ₃ -CH(OH)	~1.2-1.3	Doublet
OH	OH	Variable	Broad Singlet

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on concentration, temperature, and solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the ¹H NMR analysis of **pent-2-en-3-ol**.

Caption: Workflow for ¹H NMR Analysis.

Discussion and Interpretation

The ¹H NMR spectrum of **pent-2-en-3-ol** provides key information for its structural confirmation.

- Alkene Protons (H-2 and H-3): The signals for the vinyl protons are expected in the downfield region (typically 5-6 ppm) due to the deshielding effect of the double bond.^[5] The coupling constant (J) between these two protons is diagnostic of the alkene geometry. A larger coupling constant (typically 12-18 Hz) is characteristic of a trans relationship, while a smaller coupling constant (typically 6-12 Hz) indicates a cis relationship.

- Carbinol Proton (H-4): The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear around 4.2-4.4 ppm. It will be split by the neighboring protons.
- Methyl Protons (H-1 and H-5): The two methyl groups will appear as doublets in the upfield region of the spectrum.
- Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and often appears as a broad singlet. Its integration should correspond to one proton. Shaking the sample with a drop of D₂O will cause this peak to disappear, confirming its assignment.

By analyzing the chemical shifts, integration, and multiplicity of the signals, one can confirm the structure of **pent-2-en-3-ol** and determine the stereochemistry of the double bond.^[6]

Conclusion

This application note provides a comprehensive protocol for the ¹H NMR analysis of **pent-2-en-3-ol**. Adherence to these guidelines for sample preparation, data acquisition, and processing will enable researchers to obtain high-quality spectra for accurate structural elucidation and purity assessment. The provided data table and workflow diagram serve as valuable resources for this analysis.

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